molecular formula C17H19N5O2 B4576702 N-(2-butyl-2H-tetrazol-5-yl)-3-methoxy-2-naphthamide

N-(2-butyl-2H-tetrazol-5-yl)-3-methoxy-2-naphthamide

Cat. No.: B4576702
M. Wt: 325.4 g/mol
InChI Key: CLPBFEUJDSBMCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-butyl-2H-tetrazol-5-yl)-3-methoxy-2-naphthamide, commonly known as BNT, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BNT belongs to the class of tetrazole derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Natural and Synthetic Naphthoquinones as Anti-infective Agents

Naphthoquinones, due to their structural properties and biological activity, are explored for their antibacterial, antifungal, and antiprotozoal properties. Both natural and synthetic derivatives of naphthoquinones are investigated for their potential against parasitic diseases such as Leishmaniasis, Chagas disease, Malaria, Toxoplasmosis, and Toxocariasis. These compounds are considered crucial in the development of new chemotherapeutic agents against parasitic diseases, with modifications to their structure enhancing biological effects, solubility, and reducing side effects (Ortiz-Pérez et al., 2021).

Naphthalimide Derivatives with Therapeutic Characteristics

Naphthalimides, possessing a tricyclic planar ring system, demonstrate significant pharmacological importance as scaffolds for antitumor, anti-inflammatory, antidepressant, antiprotozoal, and antiviral agents. Their planar structure facilitates interaction with various biological targets, making naphthalimide derivatives promising for a wide range of therapeutic applications. Some molecules are under clinical evaluations, indicating their potential as pharmaceutical agents (Kamal et al., 2013).

Heterocyclic Naphthalimides in Medicinal Applications

Heterocyclic naphthalimides show extensive potential in medicinal applications, including as anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory agents. These compounds interact with biological targets through noncovalent bonds, making them attractive for research into novel pharmaceuticals and diagnostic agents. The development of naphthalimide-based compounds is highlighted as a rapidly growing area of medicinal chemistry, with potential for expanding therapeutic applications (Gong et al., 2016).

Properties

IUPAC Name

N-(2-butyltetrazol-5-yl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-3-4-9-22-20-17(19-21-22)18-16(23)14-10-12-7-5-6-8-13(12)11-15(14)24-2/h5-8,10-11H,3-4,9H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPBFEUJDSBMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1N=C(N=N1)NC(=O)C2=CC3=CC=CC=C3C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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